Lucija Ptiček,
Lucija Hok,
Petra Grbčić,
Filip Topić,
Mario Cetina,
Kari Rissanen,
Sandra Kraljević Pavelić,
Robert Vianello,
Livio Racané
PMID: 33704342
DOI:
10.1039/d1ob00235j
Abstract
Unlike the closely related and widely investigated amidino-substituted benzimidazoles and benzothiazoles with a range of demonstrated biological activities, the matching benzoxazole analogues still remain a largely understudied and not systematically evaluated class of compounds. To address this challenge, we utilized the Pinner reaction to convert isomeric cyano-substituted 2-aminophenols into their amidine derivatives, which were isolated as hydrochlorides and/or zwitterions, and whose structure was confirmed by single crystal X-ray diffraction. The key step during the Pinner synthesis of the crucial carboximidate intermediates was characterized through mechanistic DFT calculations, with the obtained kinetic and thermodynamic parameters indicating full agreement with the experimental observations. The obtained amidines were subjected to a condensation reaction with aryl carboxylic acids that allowed the synthesis of a new library of 5- and 6-amidino substituted 2-arylbenzoxazoles. Their antiproliferative features against four human tumour cell lines (SW620, HepG2, CFPAC-1, HeLa) revealed sub-micromolar activities on SW620 for several cyclic amidino 2-naphthyl benzoxazoles, thus demonstrating the usefulness of the proposed synthetic strategy and promoting amidino substituted 2-aminophenols as important building blocks towards biologically active systems.
Mohamed A Abdel-Rahman,
Mohamed F Shibl,
Safinaz H El-Demerdash,
Ahmed M El-Nahas
PMID: 32417518
DOI:
10.1016/j.chemosphere.2020.127031
Abstract
Oxidations of aniline (AN) initiated by OH-radicals are simulated in the temperature range 200-400 K using DFT/M06-2X/6-311++G(2df,2p) and ab initio ROCBS-QB3 levels. Chemical kinetics of such reactions were investigated based on several approaches including classical transition state theory (TST), conical variational transition state theory (CVT), and Rice-Ramsperger-Kassel-Marcus master equation (RRKM-ME) theories. Under atmospheric conditions, the reaction of OH radical with AN and the subsequent reactions with O
molecules are investigated. The results indicate that the majority of O
addition goes to the anti-directions with a branching ratio of 97.7% and produces the bicyclic peroxy radicals (BPRs) that can react with NO radical to form bicyclic alkoxy radicals (BARs). The latter compounds can be stabilized either by cyclization or via ring cleavage.
Oksana V Nesterova,
Olena E Bondarenko,
Armando J L Pombeiro,
Dmytro S Nesterov
PMID: 32207490
DOI:
10.1039/d0dt00222d
Abstract
Three novel coordination compounds, [Cu(ca)2(Hbae)2] (1), [Cu(va)2(Hbae)2] (2) and [Cu4(va)4(bae)4]·H2O (3), have been prepared by self-assembly reactions of copper(ii) chloride (1 and 2) or tetrafluoroborate (3) and CH3OH (1 and 3) or CH3CN (2) solution of 2-benzylaminoethanol (Hbae) and cinnamic (Hca, 1) or valeric (Hva, 2 and 3) acid. Crystallographic analysis revealed that both 1 and 2 have mononuclear crystal structures, wherein the complex molecules are H-bonded forming extended supramolecular chains. The tetranuclear structure of 3 is based on the {Cu4(μ3-O)4} core, wherein the metal atoms are bound together by μ3 oxygen bridges from 2-benzylaminoethanol forming an overall cubane-like configuration. The strong hydrogen bonding in 1-3 leads to the joining of the neighbouring molecules into 1D chains. Concentration-dependent ESI-MS studies disclosed the equilibria between di-, tri- and tetranuclear species in solutions of 1-3. All three compounds act as catalysts for the aerobic oxidation of o-aminophenol to the phenoxazinone chromophore (phenoxazinone synthase-like activity), with the maximum reaction rates of 4.0 × 10-7, 2.5 × 10-7 and 2.1 × 10-7 M s-1 for 1, 2 and 3, respectively, supported by the quantitative yield of the product after 24 h. The dependence of the reaction rates on catalyst concentrations is evidence of reaction orders higher than one relative to the catalyst. Kinetic and ESI-MS data allowed us to assume that the tetranuclear species, originating from 1, 2 and 3 in solution, possess considerably higher activity than the species of lower nuclearity. Mechanistic and isotopic 18O-labelling experiments suggested that o-aminophenol coordinates to CuII species with the formation of reactive intermediates, while the oxygen from 18O2 is not incorporated into the phenoxazinone chromophore.
Hailong Tian,
Yanzhuo Hu,
Xingjian Xu,
Ming Hui,
Yuansen Hu,
Wanxin Qi,
Hongru Xu,
Baoan Li
PMID: 31220766
DOI:
10.1016/j.biortech.2019.121649
Abstract
A two-stage bench-scale membrane-aerated biofilm reactor (MABR) was developed to treat wastewater containing high o-aminophenol (OAP) content. Long-term process showed that MABR-1 can achieve the removal rates of 17.6 g OAP/m
d and 29.4 g COD/m
d. MABR-2 can effectively perform more than 90% TN removal with the addition of external glucose. Pseudomonas and Nitrosomonas were the key functional genera in MABR-1 and MABR-2, respectively. Functional genes related to OAP degradation, including amnA,B,D, dmpC,H, mhpD,E,F, and bphH,I,J, were detected, and the involved enzymes were predicted. The OAP-degrading species and functional contribution analysis indicated that OAP can be metabolized by a single Pseudomonas or by the synergistic effects of bacteria, mainly including Cupriavidus, Thauera, unclassified Sphingomonadaceae, Lysobacter, and Azotobacter or by the cooperation of all the bacteria above. These diversified patterns guaranteed the high efficiency for OAP removal in MABR when treating wastewater with high OAP concentration.
Aleksandra Bocian,
Martyna Szymańska,
Daria Brykczyńska,
Maciej Kubicki,
Monika Wałęsa-Chorab,
Giovanni N Roviello,
Marta A Fik-Jaskółka,
Adam Gorczyński,
Violetta Patroniak
PMID: 31480486
DOI:
10.3390/molecules24173173
Abstract
Elucidation of the structure and function of biomolecules provides us knowledge that can be transferred into the generation of new materials and eventually applications in e.g., catalysis or bioassays. The main problems, however, concern the complexity of the natural systems and their limited availability, which necessitates utilization of simple biomimetic analogues that are, to a certain degree, similar in terms of structure and thus behaviour. We have, therefore, devised a small library of six tridentate
-heterocyclic coordinating agents (
-
), which, upon complexation, form two groups of artificial, monometallic non-heme iron species. Utilization of iron(III) chloride leads to the formation of the 1:1 (Fe:
) 'open' complexes, whereas iron(II) trifluoromethanosulfonate allows for the synthesis of 1:2 (M:
) 'closed' systems. The structural differences between the individual complexes are a result of the information encoded within the metallic centre and the chosen counterion, whereas the organic scaffold influences the observed properties. Indeed, the number and nature of the external hydrogen bond donors coming from the presence of (benz)imidazole moieties in the ligand framework are responsible for the observed biological behaviour in terms of mimicking
activity and interaction with DNA.
Qingqiang Tian,
Wen Luo,
Zongjie Gan,
Dan Li,
Zeshu Dai,
Huajun Wang,
Xuetong Wang,
Jianyong Yuan
PMID: 30621218
DOI:
10.3390/molecules24010174
Abstract
A simple, economical and metal-free approach to the synthesis of 2-substituted benzoxazoles and 2-substituted benzothiazoles from 2-aminophenols, 2-aminothiophenols and DMF derivatives, only using imidazolium chloride (50% mmol) as promoter without any other additive, was reported. Various 2-substituted benzoxazoles and 2-substituted benzothiazoles were thus prepared in moderate to excellent yields.
Kei Takenaka,
Kensuke Kaneko,
Nobuaki Takahashi,
Shinichi Nishimura,
Hideaki Kakeya
PMID: 33611014
DOI:
10.1016/j.bmc.2021.116059
Abstract
α,β-Unsaturated carbonyls are reactive group often found in bioactive small molecules. Their non-specific reaction with biomolecules can be the cause of the low efficacy and unexpected side-effects of the molecule. Accordingly, unprotected α,β-unsaturated carbonyls are not often found in drugs. Here, we report that o-aminophenol is a new masking group of α,β-unsaturated ketone, which is inspired by natural products saccharothriolides. o-Aminophenol adduct of α,β-unsaturated ketone, but not those of α,β-unsaturated amide or ester, undergoes a retro-Michael reaction to yield o-aminophenol and the Michael acceptor. This reaction was observed only in protic solvents, such as MeOH and aqueous MeOH. In contrast, o-anisidine was not eliminated from its Michael adduct. o-Aminophenol may be a promising masking tool of highly-reactive bioactive α,β-unsaturated carbonyl compounds.
Vasiliki Garefalaki,
Evanthia Kontomina,
Charalambos Ioannidis,
Olga Savvidou,
Christina Vagena-Pantoula,
Maria-Giusy Papavergi,
Ioannis Olbasalis,
Dionysios Patriarcheas,
Konstantina C Fylaktakidou,
Tamás Felföldi,
Károly Márialigeti,
Giannoulis Fakis,
Sotiria Boukouvala
PMID: 31673919
DOI:
10.1007/s11274-019-2755-1
Abstract
Actinobacteria in the Tsukamurella genus are aerobic, high-GC, Gram-positive mycolata, considered as opportunistic pathogens and isolated from various environmental sources, including sites contaminated with oil, urban or industrial waste and pesticides. Although studies look into xenobiotic biotransformation by Tsukamurella isolates, the relevant enzymes remain uncharacterized. We investigated the arylamine N-acetyltransferase (NAT) enzyme family, known for its role in the xenobiotic metabolism of prokaryotes and eukaryotes. Xenobiotic sensitivity of Tsukamurella paurometabola type strain DSM 20162
was assessed, followed by cloning, recombinant expression and functional characterization of its single NAT homolog (TSUPD)NAT1. The bacterium appeared quite robust against chloroanilines, but more sensitive to 4-anisidine and 2-aminophenol. However, metabolic activity was not evident towards those compounds, presumably due to mechanisms protecting cells from xenobiotic entry. Of the pharmaceutical arylhydrazines tested, hydralazine was toxic, but the bacterium was less sensitive to isoniazid, a drug targeting mycolic acid biosynthesis in mycobacteria. Although (TSUPD)NAT1 protein has an atypical Cys-His-Glu (instead of the expected Cys-His-Asp) catalytic triad, it is enzymatically active, suggesting that this deviation is likely due to evolutionary adaptation potentially serving a different function. The protein was indeed found to use malonyl-CoA, instead of the archetypal acetyl-CoA, as its preferred donor substrate. Malonyl-CoA is important for microbial biosynthesis of fatty acids (including mycolic acids) and polyketide chains, and the corresponding enzymatic systems have common evolutionary histories, also linked to xenobiotic metabolism. This study adds to accummulating evidence suggesting broad phylogenetic and functional divergence of microbial NAT enzymes that goes beyond xenobiotic metabolism and merits investigation.